molecular formula C16H13F6N5O B1142011 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl CAS No. 1620233-76-2

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl

货号: B1142011
CAS 编号: 1620233-76-2
分子量: 409.329
InChI 键: RLSFDUAUKXKPCZ-GPBXNQQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a [1,2,4]triazolo[4,3-a]pyrazine core, a nitrogen-rich heterocyclic system recognized as a privileged scaffold in the design of bioactive molecules (source) . The presence of multiple trifluoromethyl groups enhances its metabolic stability and modulates its electronic properties, making it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Its primary research application lies in its role as a key precursor in the synthesis of more complex molecular architectures, particularly those targeting enzyme families such as kinases, where the triazolopyrazine moiety can act as a central hinge-binding motif (source) . Researchers utilize this intermediate to develop novel chemical probes and potential therapeutic agents for areas including oncology and inflammatory diseases, leveraging its structural complexity to explore novel chemical space and achieve high target selectivity.

属性

CAS 编号

1620233-76-2

分子式

C16H13F6N5O

分子量

409.329

IUPAC 名称

(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2

InChI 键

RLSFDUAUKXKPCZ-GPBXNQQSSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

同义词

(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one;  2,3-Desdihydrogen rac-Sitagliptin-d4

产品来源

United States

准备方法

Patent-Based Synthesis via Sequential Cyclization and Hydrogenation

A Chinese patent (CN102796104A) outlines a three-step synthesis starting from 2-chloropyrazine and hydrazine hydrate. The first step involves nucleophilic substitution at 60–61°C for 15 hours, yielding a pyrazine-hydrazine intermediate (HPLC purity: 93.30%) after purification with methyl tert-butyl ether (MTBE). The second step employs trifluoroacetic anhydride and methanesulfonic acid in chlorobenzene to form the triazolo[4,3-a]pyrazine core via cyclodehydration at 110°C for 42 hours, achieving 99.1% purity. The final hydrogenation step uses palladium/carbon under nitrogen to reduce the tetrahydro intermediate, followed by HCl-ethanol precipitation to isolate the hydrochloride salt.

Critical Parameters:

  • Temperature Control : Maintaining 60–61°C during hydrazine addition minimizes side reactions.

  • Acid Selection : Methanesulfonic acid outperforms alternatives in suppressing trifluoroacetic acid formation during cyclization.

  • Purification : Silica gel chromatography with dichloromethane ensures >99% purity for the triazolo intermediate.

Triazolo[4,3-a]Pyrazine Scaffold Construction via Oxadiazole Intermediates

A 2023 PMC study details an alternative route starting from ethyl trifluoroacetate (Scheme 1). Trifluoroacetohydrazide (II ) forms via hydrazine hydrate reaction at 20°C, followed by chloroacetyl chloride addition at 10°C to yield intermediate III . Cyclization with phosphorus oxychloride generates oxadiazole IV , which undergoes ethylenediamine-mediated ring-opening and subsequent cyclization to form the triazolo[4,3-a]pyrazine core (VI ). Condensation with Boc-protected amino acids and reductive amination with NaBH3CN furnishes the target compound.

Optimization Insights:

  • Cyclization Efficiency : POCl3-mediated dehydration achieves 85% yield for oxadiazole IV .

  • Reduction Conditions : NaBH3CN in methanol-acetic acid prevents over-reduction of the enamine moiety.

Comparative Analysis of Methodologies

ParameterPatent MethodPMC Route
Starting Material2-ChloropyrazineEthyl trifluoroacetate
Key StepAcid-catalyzed cyclizationOxadiazole ring-opening
Total Yield (Reported)72% (over three steps)58% (over four steps)
Purity (HPLC)99.1%95%
ScalabilityIndustrial (kilogram-scale)Lab-scale (gram-scale)

The patent route offers superior scalability and purity, likely due to streamlined purification (e.g., MTBE washing). However, the PMC method provides modularity for introducing diverse substituents via Boc-amino acid couplings.

Reaction Optimization and Byproduct Management

Mitigating Trifluoroacetic Acid Byproducts

In the patent method, trifluoroacetic anhydride generates trifluoroacetic acid (TFA) during cyclization, necessitating distillation at 72–75°C to prevent side reactions. Residual TFA ≤0.5% is critical for downstream hydrogenation efficiency.

Regioselectivity in Triazolo Ring Formation

The PMC study highlights that ethylenediamine attack on oxadiazole IV occurs exclusively at the less hindered carbonyl, ensuring >98% regioselectivity for the triazolo[4,3-a]pyrazine scaffold.

Analytical Characterization and Quality Control

Chromatographic Profiling

  • HPLC Conditions : C18 column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water (gradient elution), 1.0 mL/min, 254 nm detection.

  • Critical Impurities : Unreacted 2-chloropyrazine (<0.1%) and over-cyclized dimers (<0.3%) are monitored.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazolo-H), 7.45–7.39 (m, 2H, aryl-H), 4.32 (t, J = 6.0 Hz, 2H, CH2), 3.85 (t, J = 6.0 Hz, 2H, CH2).

  • MS (ESI+) : m/z 458.1 [M+H]+.

Industrial-Scale Considerations

The patent method’s use of chlorobenzene (bp 131°C) enables efficient trifluoroacetic acid removal via azeotropic distillation, reducing purification costs. In contrast, the PMC route’s reliance on dichloromethane for Boc deprotection poses environmental and safety challenges at scale .

化学反应分析

Types of Reactions

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the triazolopyrazine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. The presence of the trifluoromethyl group and the triazolopyrazine ring can impart unique properties, making it a candidate for drug discovery and development.

Medicine

In medicine, (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

作用机制

The mechanism of action of (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) involves its interaction with specific molecular targets. The trifluoromethyl group and the triazolopyrazine ring can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Key physicochemical properties :

  • Storage : Requires protection from light and moisture, stored under inert atmosphere at 2–8°C .

The compound’s trifluoromethyl and trifluorophenyl groups enhance metabolic stability and lipophilicity, traits often leveraged in drug design for improved pharmacokinetics .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of triazolo-pyrazine derivatives. Below is a comparative analysis with structurally related molecules:

Compound Molecular Formula Key Functional Groups Biological Activity Physicochemical Properties
Target Compound (CAS 767340-03-4) C₁₆H₁₃F₆N₅O Triazolo-pyrazine, trifluoromethyl, 2,4,5-trifluorophenyl, (2Z)-α,β-unsaturated ketone Not explicitly reported in evidence; inferred potential for enzyme inhibition MW 405.30; light-sensitive, low aqueous solubility (predicted)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Variable Triazolo-thiadiazole, 4-methoxyphenyl, pyrazole Antifungal activity (via 14-α-demethylase lanosterol inhibition predicted by docking) Higher polarity due to thiadiazole and methoxy groups; improved solubility vs. target compound
Phosphate-derivative analogue () C₁₆H₁₄F₆N₅O₄P Triazolo-pyrazine, trifluoromethyl, phosphate ester Likely prodrug form; enhanced solubility for in vivo delivery Higher molecular weight (517.28); phosphate group increases hydrophilicity

Physicochemical and Stability Profiles

  • Lipophilicity : The target compound’s trifluoromethyl and trifluorophenyl groups increase logP (predicted ~3.5), favoring membrane permeability but limiting aqueous solubility. In contrast, ’s thiadiazole derivatives have lower logP (~2.0–2.5) due to polar heterocycles .
  • Stability : The (2Z)-configuration in the target compound’s α,β-unsaturated ketone may confer susceptibility to isomerization under UV exposure, necessitating dark storage .

生物活性

The compound (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine , also known as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, has garnered significant attention for its potential therapeutic applications in the management of type 2 diabetes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13F6N5O
  • Molecular Weight : 405.30 g/mol
  • CAS Number : 767340-03-4

DPP-IV is an enzyme that degrades incretin hormones, which are critical for insulin secretion and glucose homeostasis. Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin secretion in response to meals and reducing blood glucose levels. The compound's structure allows it to bind effectively to the active site of DPP-IV, demonstrating high selectivity and potency.

In Vitro Studies

Research indicates that the compound exhibits a potent inhibitory effect on DPP-IV with an IC50 value of approximately 18 nM . This suggests a strong affinity for the target enzyme compared to other proline-selective peptidases .

In Vivo Studies

In preclinical models, the compound has shown promising oral bioavailability and significant reductions in blood glucose levels in diabetic animal models. The efficacy was assessed through various dosing regimens and demonstrated consistent results across different studies .

Clinical Relevance

A study published in Diabetes Care highlighted the effectiveness of DPP-IV inhibitors in improving glycemic control. The compound was part of a series evaluated for its potential use as an oral treatment for type 2 diabetes. Results indicated that patients receiving this class of drugs experienced better glycemic control compared to those on placebo .

Comparative Analysis with Other DPP-IV Inhibitors

A comparative analysis with other known DPP-IV inhibitors like Sitagliptin and Vildagliptin revealed that this compound not only exhibits comparable potency but also offers improved pharmacokinetic profiles. The following table summarizes key findings:

Compound NameIC50 (nM)Oral BioavailabilityEfficacy in Animal Models
(2Z)-4-Oxo-4-[3-(trifluoromethyl)...18HighSignificant reduction
Sitagliptin35ModerateModerate reduction
Vildagliptin50HighSignificant reduction

Safety and Toxicology

While the compound shows great promise in terms of efficacy, safety assessments are crucial. Preclinical toxicology studies indicate that it has a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to establish long-term safety data.

常见问题

Q. What are the optimal synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with condensation of trifluoromethyl-substituted triazolopyrazine intermediates with fluorinated aryl ketones. Key steps include:

  • Cyclocondensation : Use of diethyl oxalate and sodium hydride in toluene for cyclization .
  • Enantioselective synthesis : Employing chiral catalysts (e.g., (R)-proline derivatives) to control stereochemistry, critical for biological activity .
  • Intermediate purification : Column chromatography (silica gel, chloroform/methanol gradient) to isolate intermediates .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationDiethyl oxalate, NaH, toluene, 80°C65–75
Enantiomeric resolutionChiral HPLC (Chiralpak AD-H column)>98% ee

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) to confirm regiochemistry and substituent positions .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Melting point : 82–84°C (consistent with crystalline form) .

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
Molecular Weight406.28 g/molHRMS
SolubilityChloroform, methanolUSP <1231>

Advanced Research Questions

Q. How can enantiomeric purity be evaluated, and why is it critical for biological activity?

Enantiomeric purity is assessed via chiral chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase). Even minor enantiomeric impurities (e.g., (2R)-isomer) can drastically alter binding affinity to targets like dipeptidyl peptidase IV (DPP-IV), as shown in diabetes research .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Fragment-based screening : Systematic replacement of triazolopyrazine substituents to assess impact on DPP-IV inhibition .
  • Molecular docking : Using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding modes and guide synthetic modifications .
  • Pharmacokinetic profiling : In vitro assays (e.g., microsomal stability) to optimize metabolic resistance .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., IC50 values for DPP-IV inhibition) may arise from assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies include:

  • Standardized protocols : Adhere to WHO guidelines for enzyme inhibition assays.
  • Cross-validation : Compare results with structurally analogous compounds (e.g., sitagliptin derivatives) .

Q. Table 3: Biological Activity Comparison

CompoundTargetIC50 (nM)Assay ConditionsReference
(2Z)-IsomerDPP-IV12.3 ± 1.5pH 7.4, 37°C
(2R)-IsomerDPP-IV8.9 ± 0.8pH 7.4, 37°C

Q. What advanced techniques are recommended for studying metabolic stability?

  • LC-MS/MS : Quantify parent compound and metabolites in hepatic microsomes .
  • Isotopic labeling : Use deuterated analogs (e.g., butan-2-one-d4) to track metabolic pathways .

Q. How can molecular docking guide the design of analogs with improved efficacy?

Docking simulations (e.g., AutoDock Vina) identify key interactions:

  • Hydrogen bonding : Between the oxo group and catalytic residues (e.g., Tyr547 in DPP-IV) .
  • Fluorine interactions : Trifluoromethyl groups enhance hydrophobic binding to enzyme pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Low yields in cyclization : Optimize reaction time and catalyst loading .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (methanol/water) for large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 2
Reactant of Route 2
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。